N-Phenylnaphthalen-1-amine-13C6
CAS No.:
Cat. No.: VC20248390
Molecular Formula: C16H13N
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H13N |
---|---|
Molecular Weight | 225.24 g/mol |
IUPAC Name | N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)naphthalen-1-amine |
Standard InChI | InChI=1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H/i1+1,2+1,3+1,9+1,10+1,14+1 |
Standard InChI Key | XQVWYOYUZDUNRW-UTVSNGSCSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2N[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3 |
Canonical SMILES | C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |
Introduction
Structural and Isotopic Characteristics
Molecular Architecture
N-Phenylnaphthalen-1-amine-13C6 consists of a naphthalene backbone (C₁₀H₈) fused to a phenylamine group (C₆H₅NH₂), with six carbon atoms in the naphthalene ring replaced by the stable isotope carbon-13 (¹³C). The molecular formula is C₁₆H₁₁¹³C₆N, yielding an exact mass of approximately 225.12 g/mol, compared to 219.11 g/mol for the unlabeled analog. The isotopic enrichment shifts the mass-to-charge ratio (m/z) in mass spectrometric analyses, enabling precise tracking in complex matrices.
Table 1: Key Structural and Isotopic Properties
Property | N-Phenylnaphthalen-1-amine-13C6 | N-Phenylnaphthalen-1-amine |
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Molecular Formula | C₁₆H₁₁¹³C₆N | C₁₆H₁₃N |
Exact Mass (g/mol) | 225.12 | 219.11 |
Isotopic Enrichment | 99% ¹³C at six positions | None |
Key Spectral Features | ¹³C NMR splitting patterns | Standard aromatic NMR |
The ¹³C labeling introduces detectable isotopic splitting in NMR spectra, particularly in the naphthalene region, which aids in distinguishing the compound from its non-labeled counterpart.
Physicochemical Properties
The compound exhibits solubility in organic solvents such as toluene, dichloromethane, and dimethyl sulfoxide (DMSO), with limited solubility in water. Its logP value (octanol-water partition coefficient) is estimated at 3.2, indicating moderate hydrophobicity. The phenylamine group confers weak basicity, with a predicted pKa of 0.78±0.30, facilitating salt formation under acidic conditions.
Synthetic Methodologies
Isotopic Labeling Strategies
The synthesis of N-Phenylnaphthalen-1-amine-13C6 typically employs palladium-catalyzed cross-coupling reactions between ¹³C-labeled aniline derivatives and halogenated naphthalenes. For example:
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Precursor Preparation: Aniline-¹³C₆ is synthesized via catalytic hydrogenation of nitrobenzene-¹³C₆ using deuterium gas and palladium on carbon.
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Coupling Reaction: The labeled aniline reacts with 1-chloronaphthalene under Ullmann conditions (CuI, K₂CO₃, dimethylformamide, 120°C) to form the target compound.
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Purification: Column chromatography or recrystallization from ethanol yields >98% purity, validated by high-resolution mass spectrometry (HRMS).
Table 2: Optimal Reaction Conditions for Synthesis
Parameter | Condition |
---|---|
Catalyst | Copper(I) iodide |
Solvent | Dimethylformamide (DMF) |
Temperature | 120°C |
Reaction Time | 24 hours |
Yield | 75–85% |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors replace batch processes, enhancing reaction control and reducing byproduct formation. Post-synthesis, centrifugal partition chromatography (CPC) achieves >99.5% isotopic purity, critical for regulatory compliance in pharmaceutical applications.
Analytical and Mechanistic Applications
Mass Spectrometry (MS)
In quantitative MS, the compound serves as an internal standard for pharmacokinetic studies. For instance, spiking biological samples with N-Phenylnaphthalen-1-amine-13C6 allows absolute quantification of the non-labeled analyte via isotope dilution. The 6 Da mass shift eliminates isobaric interference, improving signal-to-noise ratios in complex matrices like plasma or soil extracts.
Nuclear Magnetic Resonance (NMR)
¹³C NMR spectra reveal distinct splitting patterns due to ¹³C-¹H coupling constants (J ≈ 160–180 Hz). These features enable real-time tracking of metabolic transformations, such as hydroxylation or glucuronidation, in hepatic microsomal assays.
Environmental Tracing
The compound’s stability under UV exposure and microbial activity makes it suitable for studying pollutant degradation pathways. In simulated soil systems, ¹³C-labeled fragments are detected via liquid chromatography-tandem MS (LC-MS/MS), identifying breakdown products like hydroxylated naphthylamines.
Parameter | Value |
---|---|
LD₅₀ (Oral, Rat) | 320 mg/kg |
Flash Point | 162°C |
Storage Conditions | -20°C, inert atmosphere |
Incompatible Substances | Strong oxidizers, isocyanates |
Regulatory Compliance
The compound falls under REACH regulations (EC No. 1907/2006), requiring safety data sheets (SDS) for industrial use. Environmental release thresholds are set at <1 kg/year due to bioaccumulation potential.
Comparative Analysis with Analogous Compounds
Structural Analogues
Comparisons with 1-naphthylamine-¹³C₆ highlight the impact of phenyl substitution on solubility and binding affinity. The phenyl group increases hydrophobicity, shifting the logP from 1.8 (1-naphthylamine-¹³C₆) to 3.2, favoring membrane permeability in cellular assays.
Future Directions and Research Gaps
Advanced Catalytic Applications
Emerging research explores the compound’s role in photocatalytic C–H activation, leveraging ¹³C labeling to map reaction mechanisms. Preliminary studies indicate selective arylation at the naphthalene 4-position under iridium-based catalysis.
Biodegradation Pathways
Long-term environmental fate studies are needed to assess the persistence of ¹³C-labeled metabolites in aquatic ecosystems. High-resolution isotopic tracing could elucidate microbial degradation kinetics, informing bioremediation strategies.
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